1-(pyridin-4-yl)-1H-pyrazol-3-amine
Overview
Description
Pyridin-4-yl compounds are a class of chemical compounds sharing a pyridine skeleton . They are of particular interest due to their unique biochemical properties . They serve as precursors to many bioactive molecules and drug candidates .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of pyridin-4-yl compounds can be analyzed using various spectroscopic techniques . The crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid has been reported .Chemical Reactions Analysis
Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . The current work describes the design, synthesis, and molecular mocking studies of a series of new 1,4-disubstituted-1,2,3-triazole linked 2-pyrimidinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridin-4-yl compounds can be analyzed using various techniques . For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and other properties can be computed .Scientific Research Applications
Antibacterial Candidate Synthesis
1-(pyridin-4-yl)-1H-pyrazol-3-amine has been utilized in the synthesis of novel antibacterial candidates. In a study, it served as a key intermediate in developing an oxazolidinone antibacterial candidate, emphasizing its importance in antibiotic synthesis (Yang et al., 2014).
Energetic Materials Design
The compound has been incorporated in the design of pyridine-based energetic derivatives. These materials, analyzed for their structural stability and detonation properties, highlight the role of 1-(pyridin-4-yl)-1H-pyrazol-3-amine in developing high-energy materials (Zhai et al., 2019).
Structural and Bioactivity Studies
Research involving 1-(pyridin-4-yl)-1H-pyrazol-3-amine includes its use in synthesizing compounds for structural and bioactivity analysis. Such studies contribute to understanding the biological activities and chemical properties of related compounds (Titi et al., 2020).
Fluorescent Properties Research
The compound has been studied for its fluorescent properties. Research on its complexes, such as with ZnCl2, reveals insights into its photoluminescence behavior, essential for developing luminescent materials (Hiscock et al., 2019).
Catalysis in Polymerization
It is also used in catalyzing polymerization processes. Studies have shown that derivatives of 1-(pyridin-4-yl)-1H-pyrazol-3-amine can effectively catalyze oligomerization and polymerization of ethylene, underlining its potential in industrial polymer production (Obuah et al., 2014).
Coordination Chemistry
The compound plays a role in coordination chemistry, particularly in synthesizing ligands for complex formation. Its use in creating luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties is notable (Halcrow, 2005).
Domino Reaction Synthesis
In chemistry, 1-(pyridin-4-yl)-1H-pyrazol-3-amine is involved in domino reaction synthesis. It aids in creating novel compounds through a one-pot operation, demonstrating its versatility in organic synthesis (Gunasekaran et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on pyridin-4-yl compounds could include further exploration of their potential as antimalarial agents . The screening of a set of PRS ATP-site binders, initially designed for human indications, led to the identification of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives representing a novel antimalarial scaffold .
properties
IUPAC Name |
1-pyridin-4-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFSNFJRILWAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-1H-pyrazol-3-amine | |
CAS RN |
1250155-26-0 | |
Record name | 1-(pyridin-4-yl)-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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